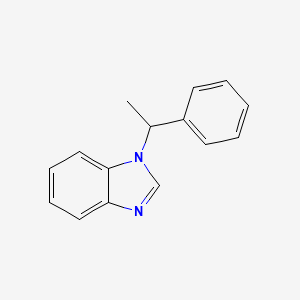

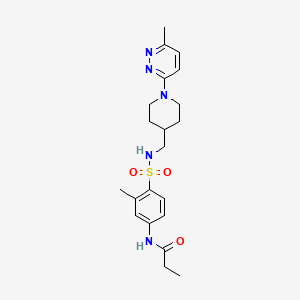

1-(1-Phenylethyl)benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization in the presence of poly(methylhydrosiloxane) provides benzimidazoles in good yields .Molecular Structure Analysis

1-(1-phenylethyl)-1H-benzimidazole contains total 33 bond(s); 19 non-H bond(s), 16 multiple bond(s), 2 rotatable bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), and 1 Imidazole(s) .Chemical Reactions Analysis

Benzimidazole derivatives have been shown to have strong cardiotonic activity . They also exhibit bioactivities as potential anticancer therapeutics, either through targeting specific molecules or non-gene-specific strategies .Physical And Chemical Properties Analysis

1-(1-Phenylethyl)benzimidazole has a molecular formula of C15H14N2 . It is a benzimidazole derivative, which is a class of compounds known for their remarkable medicinal and pharmacological properties .科学的研究の応用

Antimicrobial Activity

These compounds also exhibit significant antimicrobial activity. A novel series of benzimidazole derivatives has been screened for their effectiveness against a range of microorganisms, including E. coli and C. albicans. The antimicrobial activity is attributed to the benzimidazole core’s ability to interfere with the microbial cell’s biochemistry .

Antiparasitic and Anthelmintic Use

The benzimidazole class is well-known for its antiparasitic and anthelmintic activities. These compounds can be highly effective against parasitic worms and other parasites that affect humans and animals. The mechanism often involves disrupting the parasite’s microtubule formation, which is crucial for their survival .

Antiviral Applications

Benzimidazole derivatives have shown promise as antiviral agents. Their action mechanism may involve inhibiting viral replication by targeting viral proteins or enzymes necessary for the virus’s life cycle. This makes them potential candidates for treating various viral infections .

Agriculture: Pesticides and Fungicides

In agriculture, benzimidazole derivatives are used as pesticides and fungicides. They help protect crops from fungal diseases and pests, ensuring better yield and crop quality. The effectiveness of these compounds in agriculture stems from their ability to inhibit the growth of fungi and other harmful organisms .

Materials Chemistry and Electronics

Lastly, benzimidazole derivatives, including 1-(1-Phenylethyl)benzimidazole, find applications in materials chemistry and electronics. They are used in the synthesis of organic materials that have electronic properties, such as conductive polymers. These materials are essential for developing new electronic devices and technologies .

作用機序

Target of Action

The primary target of 1-(1-Phenylethyl)benzimidazole is Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , an enzyme found in Salmonella typhimurium . This enzyme catalyzes the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and 5,6-dimethylbenzimidazole (DMB) .

Mode of Action

Benzimidazoles, in general, are known to work by binding to tubulin, a vital part of the cytoskeleton and mitotic spindle . They are selectively toxic towards parasitic nematodes, selectively binding and depolymerizing their tubulins .

Biochemical Pathways

Benzimidazole derivatives have shown antioxidant activity along with moderate analgesic and anti-inflammatory activity .

Pharmacokinetics

Benzimidazole compounds, in general, have been reported to have excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been reported to have antiproliferative significance towards various cancer cell lines such as hct116, mcf7, hela, hepg2, a549, and a431 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(1-Phenylethyl)benzimidazole. For instance, the conjugation of substituents has been found to be a crucial factor for the thermal stability of benzimidazole compounds . Additionally, benzimidazoles have been reported to act as corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media .

Safety and Hazards

特性

IUPAC Name |

1-(1-phenylethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-12(13-7-3-2-4-8-13)17-11-16-14-9-5-6-10-15(14)17/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYHFRJNEMYJKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3006080.png)

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B3006081.png)

![2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide](/img/structure/B3006087.png)

![2-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B3006088.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3006090.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide](/img/structure/B3006093.png)

![Ethyl 4-[(8-chloroquinolin-4-yl)amino]benzoate](/img/structure/B3006096.png)

![N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B3006097.png)

![1,3-Dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-methoxybenzene](/img/structure/B3006098.png)